4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate
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Overview
Description
4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a trimethylsilyl group and an acetate group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Another approach involves the use of acetic anhydride to introduce the acetate group. This reaction is usually performed under reflux conditions with a suitable catalyst to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized azetidinone derivatives .
Scientific Research Applications
4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or interfere with cancer cell proliferation by affecting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-azetidinyl acetate: Similar in structure but lacks the trimethylsilyl group.
Azetidin-2-one derivatives: Various derivatives with different substituents on the azetidinone ring.
Uniqueness
4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
80675-59-8 |
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Molecular Formula |
C8H15NO3Si |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
(4-oxo-1-trimethylsilylazetidin-2-yl) acetate |
InChI |
InChI=1S/C8H15NO3Si/c1-6(10)12-8-5-7(11)9(8)13(2,3)4/h8H,5H2,1-4H3 |
InChI Key |
YLHRLXYVOALTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)N1[Si](C)(C)C |
Origin of Product |
United States |
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